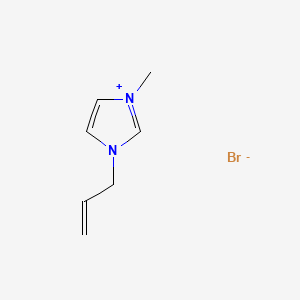

1-Allyl-3-methylimidazolium bromide

説明

作用機序

Target of Action

1-Allyl-3-methylimidazolium bromide primarily targets the respiratory system . It has been observed to interact with proteins such as Ferrocytochrome c .

Mode of Action

The compound’s interaction with its targets leads to changes in their behavior. For instance, the presence of this compound reduces the levels of thermal motion of the Ω-loop of the native Ferrocyt c . At higher concentrations, the denaturing effect of the compound increases the thermal motions of the Ω-loop, leading to protein unfolding .

Biochemical Pathways

It is known that the compound can influence the thermal stability of proteins, potentially affecting protein folding and function .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include changes in protein behavior and thermal stability . These changes can lead to protein unfolding at higher concentrations of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which can affect its stability and efficacy. Furthermore, the compound’s effects can vary depending on the concentration present in the reaction medium .

生化学分析

Biochemical Properties

1-Allyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the dissolution and processing of biopolymers like chitin. It interacts with enzymes, proteins, and other biomolecules primarily through ionic interactions and hydrogen bonding. For instance, it has been shown to disrupt the hydrogen bonds in chitin, facilitating its dissolution . This interaction is significant for the preparation of composite gels and other biopolymer-based materials.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the thermal stability of proteins like lysozyme and accelerate amyloid fibrillization . Additionally, it has been observed to induce oxidative stress and other cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates. The dissolution of chitin by this compound involves the cleavage of hydrogen bonds by the bromide anion and the prevention of recrystallization by the imidazolium cation . This mechanism highlights the compound’s ability to modulate biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its interactions with biomolecules can lead to gradual degradation or transformation. Long-term studies have shown that it can maintain its activity in facilitating biochemical reactions, although its efficacy may decrease over extended periods . The stability and degradation of this compound are critical factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may induce toxicity, oxidative stress, and other adverse effects . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It can influence metabolic flux and alter metabolite levels by interacting with key enzymes involved in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and efficacy

準備方法

Synthetic Routes and Reaction Conditions: 1-Allyl-3-methylimidazolium bromide can be synthesized through the quaternization reaction of 1-methylimidazole with allyl bromide . The reaction typically occurs in an inert atmosphere at room temperature, followed by purification through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale quaternization reactions under controlled conditions to ensure high purity and yield . The process may include additional steps such as solvent extraction and drying to achieve the desired product quality .

化学反応の分析

Types of Reactions: 1-Allyl-3-methylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Reactions: Products may include various substituted imidazolium salts.

Oxidation Reactions: Oxidized derivatives of the imidazolium ring.

科学的研究の応用

1-Allyl-3-methylimidazolium bromide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the preparation of chitin and cellulose composite gels.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the development of high-energy density supercapacitors and other electrochemical devices.

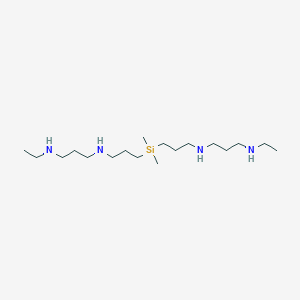

類似化合物との比較

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethyl-3-methylimidazolium bromide

- 1-Allyl-3-methylimidazolium chloride

- 1-Allyl-3-methylimidazolium iodide

Comparison: 1-Allyl-3-methylimidazolium bromide is unique due to its allyl group, which imparts distinct reactivity and solubility properties compared to other imidazolium-based ionic liquids . For instance, 1-Butyl-3-methylimidazolium bromide has a longer alkyl chain, affecting its viscosity and thermal stability . Similarly, 1-Allyl-3-methylimidazolium chloride and iodide differ in their anionic components, influencing their solubility and reactivity in various solvents .

特性

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)